molecular formula C10H8BrNO3 B11848322 Methyl 3-amino-7-bromobenzofuran-2-carboxylate

Methyl 3-amino-7-bromobenzofuran-2-carboxylate

Cat. No.: B11848322
M. Wt: 270.08 g/mol
InChI Key: WUUGUMKEIFCKPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by amination and esterification reactions. The specific synthetic route may vary, but a common approach includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-7-bromobenzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its biological activity by facilitating binding to target proteins, enzymes, or receptors. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-7-chlorobenzofuran-2-carboxylate
  • Methyl 3-amino-7-iodobenzofuran-2-carboxylate
  • Methyl 3-amino-7-fluorobenzofuran-2-carboxylate

Uniqueness

Methyl 3-amino-7-bromobenzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, iodo, and fluoro analogs .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-7-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3

InChI Key

WUUGUMKEIFCKPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N

Origin of Product

United States

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